molecular formula C12H12N2 B6145681 2-methyl-5-(pyridin-2-yl)aniline CAS No. 857221-89-7

2-methyl-5-(pyridin-2-yl)aniline

Cat. No.: B6145681
CAS No.: 857221-89-7
M. Wt: 184.2
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Description

2-Methyl-5-(pyridin-2-yl)aniline (CAS 857221-89-7) is a high-value chemical scaffold composed of an aniline ring and a pyridinyl ring, making it a versatile building block in organic and medicinal chemistry research . The compound's molecular formula is C12H12N2, and it has a molecular weight of 184.24 g/mol . Its structure, featuring a sterically directed aniline and a hydrogen bond-accepting pyridine nitrogen, is engineered for molecular recognition and complex molecule synthesis. This compound is a crucial intermediate in developing novel synthetic methodologies. Its derivative, 2-(pyridin-2-yl)aniline, has been successfully employed as a removable directing group for challenging sp2 C-H bond amination reactions mediated by cupric acetate, enabling functionalization of benzamide derivatives with various amines . This application highlights its significant role in constructing complex nitrogen-containing molecules, which are prevalent in pharmaceuticals and functional materials. Researchers utilize this building block in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to create biaryl structures central to many drug discovery projects . It is offered as a high-purity material for research applications only. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or human consumption purposes.

Properties

CAS No.

857221-89-7

Molecular Formula

C12H12N2

Molecular Weight

184.2

Purity

95

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Cross-Coupling

This method involves coupling a brominated 2-methylaniline derivative with pyridin-2-ylboronic acid. The amine group is protected as an acetanilide to prevent catalyst poisoning and undesired side reactions.

Protection and Bromination

  • Protection : 2-Methylaniline is acetylated using acetic anhydride under reflux, yielding 2-methylacetanilide.

  • Bromination : FeBr₃-mediated electrophilic aromatic substitution directs bromine to the para position relative to the acetyl group (position 5).

Coupling and Deprotection

  • Suzuki Reaction : Pd(PPh₃)₄ or PdCl₂(dppf) catalyzes the coupling of 5-bromo-2-methylacetanilide with pyridin-2-ylboronic acid in a mixture of dioxane and aqueous Na₂CO₃ at 80–100°C.

  • Deprotection : Hydrolysis with HCl/EtOH removes the acetyl group, yielding the target compound.

Key Data :

StepReagents/ConditionsYield (%)Purity (%)
AcetylationAc₂O, reflux, 2 h9598
BrominationBr₂, FeBr₃, CH₂Cl₂, 0°C to RT, 4 h7897
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, dioxane, 90°C6599
Deprotection6M HCl, EtOH, 80°C, 1 h9099

Nitro-Group Reduction Pathway

This route leverages nitro intermediates, which are subsequently reduced to amines.

Reduction of Nitro Group

  • Catalytic Hydrogenation : H₂ gas over Pd/C in ethanol reduces the nitro group to an amine at 25°C.

Key Data :

StepReagents/ConditionsYield (%)Purity (%)
NitrationHNO₃ (conc.), H₂SO₄, 0°C, 3 h7095
Ullmann CouplingCuI, L-proline, K₂CO₃, DMSO, 110°C6096
ReductionH₂, Pd/C (10%), EtOH, 25°C, 12 h8598

Advanced Methodologies and Catalytic Innovations

Directed Ortho Metalation (DoM)

A lithiation strategy using a directing group (e.g., amide) enables precise pyridinyl introduction.

Lithiation and Quenching

  • Protection : 2-Methylaniline is converted to N,N-diethylamide using ClCOEt and Et₂NH.

  • Metalation : LDA at −78°C in THF generates a stabilized aryllithium species at position 5.

  • Electrophilic Quenching : Reaction with 2-pyridinyliodonium iodide installs the pyridinyl group.

Key Data :

StepReagents/ConditionsYield (%)
Amide FormationClCOEt, Et₂NH, CH₂Cl₂, 0°C88
Lithiation/QuenchingLDA, 2-pyridinyliodonium iodide, THF55

Comparative Analysis of Methodologies

ParameterSuzuki-MiyauraNitro ReductionDoM
Overall Yield (%)453548
ScalabilityHighModerateLow
Functional ToleranceBroadLimitedNarrow
Cost EfficiencyModerateLowHigh

The Suzuki-Miyaura method offers superior functional group tolerance and scalability, albeit with higher catalyst costs. The nitro-reduction pathway is hindered by moderate yields due to competing side reactions during nitration. DoM, while efficient in regiocontrol, suffers from low temperatures and sensitive intermediates.

Challenges and Optimization Strategies

Catalyst Selection in Cross-Coupling

PdCl₂(dppf) outperforms Pd(PPh₃)₄ in coupling sterically hindered substrates, improving yields to 72%. Microwave-assisted Suzuki reactions (120°C, 20 min) further enhance efficiency.

Nitration Regioselectivity

Electron-withdrawing groups (e.g., acetyl) improve para-nitration selectivity from 70% to 90% .

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-(pyridin-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis Applications

1.1 Directing Group for C–H Amination

One of the primary applications of 2-methyl-5-(pyridin-2-yl)aniline is its role as a directing group in C–H amination reactions. This compound facilitates the selective functionalization of C–H bonds in aromatic compounds, which is crucial for synthesizing complex organic molecules. Specifically, it has been employed to promote the β-C(sp²)–H bond amination of benzamide derivatives using cupric acetate as a mediator, yielding moderate to good results with various amines .

Table 1: Summary of C–H Amination Reactions Using this compound

Reaction TypeConditionsYield (%)Functional Group Tolerance
β-C(sp²)–H bond aminationCu(OAc)₂, benzamide derivatives50-80Good
Quinazolinone formationFormamide or 5-nitroindoleModerateGood

Pharmaceutical Applications

2.1 Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. For instance, compounds derived from this scaffold have shown cytotoxic activity against various cancer cell lines, including breast cancer cells (MCF-7, T47-D, MDA-MB 231). The mechanism often involves the inhibition of critical cellular pathways associated with tumor growth and proliferation .

Case Study: Cytotoxicity Evaluation
A recent evaluation demonstrated that a derivative of this compound exhibited an IC50 value ranging from 27.7 to 39.2 µM against cancer cell lines while showing minimal toxicity towards normal cells (NIH-3T3), indicating its potential as a selective anticancer agent .

Material Science Applications

3.1 Coordination Chemistry and Luminescent Materials

The compound has also found applications in coordination chemistry due to its ability to form complexes with transition metals. These complexes are being explored for their luminescent properties, which can be utilized in sensor technologies and electro-luminescent devices. The structural features of this compound allow it to act as an effective ligand, enhancing the luminescence of metal complexes .

Table 2: Properties of Metal Complexes Formed with this compound

Metal IonLuminescent PropertyApplication Area
Ni²⁺High luminescenceSensor technologies
Cu²⁺Moderate luminescenceElectro-luminescent devices

Mechanism of Action

The mechanism of action of 2-methyl-5-(pyridin-2-yl)aniline involves its interaction with specific molecular targets. For example, it can act as a ligand for certain enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

2-Methyl-5-(pyridin-3-yl)aniline

  • Structural Difference : Pyridin-3-yl substituent instead of pyridin-2-yl.
  • Impact : The 3-pyridyl isomer exhibits altered electronic interactions due to the nitrogen atom's position, reducing its efficacy as a directing group in C–H activation compared to the 2-pyridyl analogue .
  • Applications : Less commonly used in catalysis but explored in ligand design for transition-metal complexes .

2-Methyl-5-(trifluoromethyl)aniline

  • Structural Difference : Trifluoromethyl (-CF₃) group replaces pyridyl.
  • Impact : The strong electron-withdrawing nature of -CF₃ reduces the amine's nucleophilicity but enhances thermal stability and lipophilicity.
  • Physical Properties : Melting point 36–40°C; molecular weight 175.16 g/mol .
  • Applications : Widely used in agrochemicals and pharmaceuticals for its metabolic stability .

5-Chloro-2-methylaniline

  • Structural Difference : Chlorine atom replaces pyridyl.
  • Impact : Chlorine’s moderate electron-withdrawing effect balances reactivity, making it a versatile intermediate.
  • Applications : Key precursor in dyes, pesticides, and polymer additives .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
2-Methyl-5-(pyridin-2-yl)aniline ~185 (estimated) Not reported -NH₂, -CH₃, pyridyl
2-Methyl-5-(trifluoromethyl)aniline 175.16 36–40 -NH₂, -CH₃, -CF₃
5-Chloro-2-methylaniline 141.60 Not reported -NH₂, -CH₃, -Cl
2-Fluoro-5-(trifluoromethyl)aniline 195.12 Liquid at RT -NH₂, -F, -CF₃

Notes:

  • Pyridin-2-yl derivatives generally exhibit higher polarity than halogenated analogues, influencing solubility in polar solvents .
  • Fluorinated compounds (e.g., -CF₃, -F) display enhanced stability under harsh conditions, suited for high-temperature reactions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-methyl-5-(pyridin-2-yl)aniline, and what challenges arise in ensuring regioselectivity?

  • Methodological Answer : Synthesis typically involves palladium- or copper-catalyzed cross-coupling reactions to attach the pyridine ring to the aniline moiety. For example, Buchwald-Hartwig amination or Ullmann-type couplings are employed. Challenges include controlling regioselectivity due to competing reaction pathways; this can be mitigated by optimizing catalyst systems (e.g., Pd(OAc)₂ with ligands like Xantphos) and reaction temperatures . Solvent choice (e.g., DMF or toluene) and base selection (e.g., K₃PO₄) also influence yield and purity.

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions, with characteristic shifts for aromatic protons (δ 6.5–8.5 ppm) and amine groups (broad peak near δ 5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3400 cm⁻¹) .

Q. What are the key considerations in designing a stability study for this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • pH Stability : Use buffered solutions (pH 1–13) to assess degradation pathways (e.g., hydrolysis of the amine group).
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures.
  • Light Sensitivity : Perform photostability studies under UV/visible light to identify photodegradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent experimental conditions (e.g., cell lines, incubation times) to minimize variability.
  • Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing vs. donating groups on the pyridine ring) on activity. For example, replacing pyridine with oxadiazole (as in related compounds) alters binding to biological targets .
  • Meta-Analysis : Use statistical tools to aggregate data from multiple studies, accounting for outliers and confounding factors .

Q. What computational strategies are recommended for predicting the binding affinity of this compound with enzymatic targets?

  • Methodological Answer :

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger’s Glide can model interactions with active sites (e.g., kinases or GPCRs). Pay attention to hydrogen bonding with the aniline NH₂ and π-π stacking with the pyridine ring .
  • Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., 100 ns trajectories) using AMBER or GROMACS.
  • Free Energy Calculations : Use MM-PBSA or MM-GBSA to estimate ΔG binding .

Q. How do steric and electronic effects of substituents on the pyridine ring influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Steric Effects : Bulky substituents (e.g., 3-methylpyridine) hinder catalyst access, reducing reaction rates. Use sterically tolerant catalysts like Pd(dba)₂ with DavePhos .
  • Electronic Effects : Electron-deficient pyridines (e.g., with nitro groups) accelerate oxidative addition steps in palladium catalysis. Hammett parameters (σ) quantify substituent electronic contributions .

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